molecular formula C7H4BrF3O2S B2660573 4-(Trifluoromethyl)benzenesulfonyl bromide CAS No. 1694090-08-8

4-(Trifluoromethyl)benzenesulfonyl bromide

Cat. No. B2660573
CAS RN: 1694090-08-8
M. Wt: 289.07
InChI Key: GFDCWWAXVIYTSA-UHFFFAOYSA-N
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Description

“4-(Trifluoromethyl)benzenesulfonyl bromide” is a chemical compound with the CAS Number: 1694090-08-8 . It has a molecular weight of 289.07 .


Molecular Structure Analysis

The InChI code for “4-(Trifluoromethyl)benzenesulfonyl bromide” is 1S/C7H4BrF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H . This indicates the molecular structure of the compound.

Scientific Research Applications

Analytical Chemistry

The compound’s reactivity allows for the derivatization of analytes in complex mixtures. Researchers use it to enhance detection sensitivity in gas chromatography (GC) or liquid chromatography (LC). By tagging analytes with the sulfonyl bromide group, they improve separation and quantification.

These applications highlight the versatility and significance of 4-(Trifluoromethyl)benzenesulfonyl bromide in scientific research. Researchers continue to explore its potential in various fields, making it a valuable tool for synthetic chemists and materials scientists . If you need further details or have additional questions, feel free to ask! 😊

Safety and Hazards

“4-(Trifluoromethyl)benzenesulfonyl bromide” is likely to be hazardous, as indicated by related compounds. For instance, “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

4-(trifluoromethyl)benzenesulfonyl bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDCWWAXVIYTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)benzenesulfonyl bromide

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